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3-(1-methyl-1H-pyrrol-2-yl)-3-

oxopropanenitrile

Cat. No.: B017496 Get Quote

Introduction

Tetrahydropyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have

garnered significant attention in medicinal chemistry and drug discovery. This scaffold is a key

component in a variety of biologically active molecules, exhibiting a wide range of therapeutic

properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1]

Their structural resemblance to purines allows them to interact with various biological targets,

such as kinases and dihydrofolate reductase. The development of efficient and sustainable

synthetic methodologies for this privileged scaffold is therefore of high importance. One-pot

multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of these

complex molecules, offering advantages such as high atom economy, reduced reaction times,

and simplified purification procedures.[2][3][4]

Applications in Drug Discovery and Development

The tetrahydropyrido[2,3-d]pyrimidine core is a versatile scaffold for the development of potent

and selective inhibitors of various enzymes implicated in disease pathogenesis.

Anticancer Agents: Numerous derivatives have been identified as potent inhibitors of key

signaling proteins in cancer progression. These include inhibitors of Vascular Endothelial

Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor-2

(HER-2), which are crucial for tumor angiogenesis and proliferation.[5] Additionally,

compounds targeting Epidermal Growth Factor Receptor (EGFR) mutants, such as
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EGFRL858R/T790M, have shown promise in overcoming drug resistance in non-small cell

lung cancer.[6] Certain derivatives also exhibit potent cytotoxicity against various cancer cell

lines, including breast (MCF-7) and liver (HepG2) cancer, by inducing apoptosis through the

inhibition of kinases like PIM-1.[5][7]

Antifolate Activity: Some tetrahydropyrido[2,3-d]pyrimidines have been designed as

nonclassical antifolates, potently inhibiting dihydrofolate reductase (DHFR) from various

sources, including human, rat liver, and pathogenic organisms like Pneumocystis carinii and

Toxoplasma gondii.[8] This makes them attractive candidates for the development of novel

antimicrobial and anticancer drugs.

KRAS-G12C Inhibitors: Specific tetrahydropyrido[2,3-d]pyrimidine derivatives have been

developed as irreversible covalent inhibitors of the KRAS-G12C mutant, a key driver in many

cancers. These compounds have demonstrated significant antitumor activity in vivo.[9]

Advantages of One-Pot Synthesis

The one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines via multicomponent reactions

offers several advantages over traditional multi-step synthetic routes:

Efficiency and Time-Saving: Multiple chemical bonds are formed in a single reaction vessel,

significantly reducing the number of synthetic steps, reaction time, and purification efforts.[2]

Green Chemistry: These methods often utilize environmentally benign solvents like water or

are performed under solvent-free conditions, minimizing waste generation.[3][10] The use of

reusable catalysts further enhances the sustainability of these processes.[11]

High Yields and Purity: One-pot syntheses often proceed with high yields and selectivity,

providing products of high purity and reducing the need for extensive chromatographic

purification.

Diversity-Oriented Synthesis: The multicomponent nature of these reactions allows for the

easy generation of a diverse library of compounds by simply varying the starting materials,

which is highly beneficial for structure-activity relationship (SAR) studies in drug discovery.
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Several efficient one-pot, three-component methods for the synthesis of tetrahydropyrido[2,3-

d]pyrimidines have been reported, employing a variety of catalysts and reaction conditions.

Protocol 1: Bismuth(III) Triflate Catalyzed Synthesis in
Ethanol
This method describes a one-pot, three-component condensation of 6-amino-1,3-

dimethyluracil, an aromatic aldehyde, and malononitrile using bismuth(III) triflate as a catalyst.

[12]

Experimental Procedure:

A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol),

malononitrile (1 mmol), and bismuth(III) triflate (10 mol%) in ethanol (10 mL) is prepared in a

round-bottom flask.

The reaction mixture is stirred and heated to 80°C.

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The solid product is collected by filtration, washed with cold ethanol, and dried to afford the

pure tetrahydropyrido[2,3-d]pyrimidine derivative.

Table 1: Synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles using Bismuth(III) Triflate.

[12]
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Entry Aromatic Aldehyde Time (h) Yield (%)

1 Benzaldehyde 2.5 92

2
4-

Chlorobenzaldehyde
3.0 95

3
4-

Methylbenzaldehyde
2.0 94

4
4-

Methoxybenzaldehyde
2.5 96

5 3-Nitrobenzaldehyde 3.5 90

Protocol 2: Sulfonic Acid Functionalized SBA-15
Catalyzed Synthesis
This protocol utilizes a solid acid catalyst, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H),

for the one-pot synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-

6-carbonitriles from 6-aminouracil, aromatic aldehydes, and malononitrile.[13]

Experimental Procedure:

A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol),

and SBA-Pr-SO3H (0.05 g) in water (5 mL) is placed in a round-bottom flask.

The mixture is refluxed with stirring for the appropriate time as indicated by TLC.

After completion of the reaction, the mixture is cooled to room temperature.

The solid product is filtered, washed with water, and recrystallized from ethanol to give the

pure product.

Table 2: Synthesis of tetrahydropyrido[2,3-d]pyrimidines using SBA-Pr-SO3H.[13]
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Entry Aromatic Aldehyde Time (h) Yield (%)

1 Benzaldehyde 4 92

2
4-

Chlorobenzaldehyde
4.5 95

3
4-

Hydroxybenzaldehyde
5 89

4
4-

Methoxybenzaldehyde
4 94

5 2-Nitrobenzaldehyde 5.5 85

Protocol 3: Aluminate Sulfonic Acid Nanoparticles under
Grinding
This solvent-free method employs aluminate sulfonic acid nanoparticles (ASA NPs) as a

catalyst for the reaction of a 6-aminopyrimidine-2,4(1H,3H)-dione, 1,2-diphenylethanone, and

an aromatic aldehyde under grinding conditions at room temperature.[11]

Experimental Procedure:

A mixture of 6-aminopyrimidine-2,4(1H,3H)-dione (1 mmol), 1,2-diphenylethanone (1 mmol),

an aromatic aldehyde (1 mmol), and ASA NPs (0.02 g) is placed in a mortar.

The mixture is ground with a pestle at room temperature for the specified time.

The progress of the reaction is monitored by TLC.

After completion, the reaction mixture is washed with water and the solid product is

recrystallized from an appropriate solvent to afford the pure tetrahydropyrido[2,3-

d]pyrimidinone.

Table 3: Grinding Synthesis of Pyrido[2,3-d]pyrimidinones using ASA NPs.[11]
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Entry Aromatic Aldehyde Time (min) Yield (%)

1 Benzaldehyde 20 94

2
4-

Chlorobenzaldehyde
18 91

3
4-

Bromobenzaldehyde
23 90

4 4-Fluorobenzaldehyde 21 84

5
4-

Methylbenzaldehyde
17 95
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Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways by tetrahydropyrido[2,3-

d]pyrimidines.
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One-Pot Synthesis Workflow
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Caption: General workflow for the one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines.
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Caption: Relationship between synthetic strategies and applications of tetrahydropyrido[2,3-

d]pyrimidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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